molecular formula C7H13N3O2 B2901976 Piperidine-1,4-dicarboxamide CAS No. 865076-05-7

Piperidine-1,4-dicarboxamide

Cat. No.: B2901976
CAS No.: 865076-05-7
M. Wt: 171.2
InChI Key: NKVKHLYAOYDRGL-UHFFFAOYSA-N
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Description

Piperidine-1,4-dicarboxamide is a compound that has been studied for its electrochemical behavior . It has been found to act as a good corrosion inhibitor for soft-cast steel in 1 M HCl . The compound is a piperidine derivative, which are important synthetic fragments for designing drugs .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The electrochemical corrosion behavior of this compound was investigated using electrochemical potentiodynamic polarization and impedance spectroscopic measurements . The results suggested that it acts as a good corrosion inhibitor for soft-cast steel in 1 M HCl .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Piperidine-1,4-dicarboxamide derivatives are valuable in medicinal chemistry and drug discovery, used as building blocks for creating various compounds. Košak, Brus, and Gobec (2014) discuss synthesizing orthogonally protected piperidine derivatives from commercially available compounds like nipecotamide, demonstrating a straightforward method with high yields (Košak, Brus, & Gobec, 2014).

Corrosion Inhibition

  • N1-(3-Methylphenyl)this compound shows potential as a corrosion inhibitor for soft-cast steel in acidic environments. Rajendraprasad, Ali, and Prasanna (2020) found it to be a highly effective corrosion inhibitor with 94% efficiency at certain concentrations. It acts through adsorption, suggesting a broad application in corrosion prevention (Rajendraprasad, Ali, & Prasanna, 2020).

Inhibitors in Cancer Treatment

  • This compound derivatives have been explored for cancer treatment. Krasavin et al. (2014) discovered a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, showing promise as a chemotype for anticancer drugs (Krasavin et al., 2014).

Anti-HIV Activity

  • Piperidine-4-carboxamide derivatives have been identified as potent inhibitors for CCR5, a critical receptor in HIV-1 replication. Imamura et al. (2006) discuss the discovery of a specific compound, TAK-220, which exhibited high CCR5 binding affinity and potent inhibition of HIV-1 replication, suggesting a potential therapeutic role in HIV treatment (Imamura et al., 2006).

Mechanism of Action

The polarization measurement suggested that Piperidine-1,4-dicarboxamide inhibits the corrosion of soft-cast steel by the adsorption process and it acts as a mixed-type inhibitor . The adsorption of the inhibitor compound obeys the Freundlich’s adsorption isotherm model .

Future Directions

Piperidine derivatives have significant roles in various fields, including pharmaceuticals, rubber synthesis, corrosion inhibition, and catalysis . The development of fast and cost-effective methods for the synthesis of substituted piperidines will enable the discovery of bioactive molecules in previously inaccessible chemical space .

Properties

IUPAC Name

piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(11)5-1-3-10(4-2-5)7(9)12/h5H,1-4H2,(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVKHLYAOYDRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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